2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide
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Overview
Description
2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide is a complex organic compound with a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent attachment of the phenylacetamide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives .
Scientific Research Applications
2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and exhibit a range of biological activities.
Indole Derivatives: Known for their diverse biological and clinical applications.
Uniqueness
2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide is unique due to its specific structural features, such as the oxazolidinone ring and the phenylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)17-8-13(21-15(17)19)9-20-12-5-3-11(4-6-12)7-14(16)18/h3-6,10,13H,7-9H2,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWLCLFLWVPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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